molecular formula C14H18O B12335263 6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one

6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B12335263
M. Wt: 202.29 g/mol
InChI Key: CSDPIDNEKUGKRT-UHFFFAOYSA-N
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Description

6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C₁₄H₁₈O and a molar mass of 202.29 g/mol . . This compound is characterized by its unique structure, which includes an indanone core with isobutyl and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the oxidation of 3-methyl-1-indanone using chromium trioxide in acetic acid at a temperature of 35-40°C . Another approach includes the Heck reaction, which enables the synthesis of 2-arylidene-3-aryl-1-indanones from N-tosylhydrazones and 2’-iodochalcones through a 5-exo-trig cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using chromium trioxide or other suitable oxidizing agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Isobutyl-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. As an impurity of ibuprofen, it may exhibit similar anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . This inhibition reduces inflammation, pain, and fever.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

3-methyl-6-(2-methylpropyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C14H18O/c1-9(2)6-11-4-5-12-10(3)7-14(15)13(12)8-11/h4-5,8-10H,6-7H2,1-3H3

InChI Key

CSDPIDNEKUGKRT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C1C=CC(=C2)CC(C)C

Origin of Product

United States

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